Cas no 1542909-36-3 (N-methyl-N-(5-methyl-1,2-oxazol-3-yl)methylhydroxylamine)

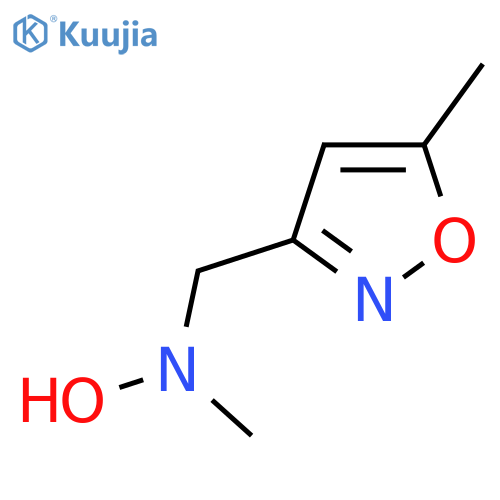

1542909-36-3 structure

商品名:N-methyl-N-(5-methyl-1,2-oxazol-3-yl)methylhydroxylamine

N-methyl-N-(5-methyl-1,2-oxazol-3-yl)methylhydroxylamine 化学的及び物理的性質

名前と識別子

-

- N-methyl-N-(5-methyl-1,2-oxazol-3-yl)methylhydroxylamine

- N-methyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]hydroxylamine

- EN300-1817054

- 1542909-36-3

-

- インチ: 1S/C6H10N2O2/c1-5-3-6(7-10-5)4-8(2)9/h3,9H,4H2,1-2H3

- InChIKey: OPXXXSKKCFTCAW-UHFFFAOYSA-N

- ほほえんだ: O1C(C)=CC(CN(C)O)=N1

計算された属性

- せいみつぶんしりょう: 142.074227566g/mol

- どういたいしつりょう: 142.074227566g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 10

- 回転可能化学結合数: 2

- 複雑さ: 110

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 49.5Ų

- 疎水性パラメータ計算基準値(XlogP): 0.2

N-methyl-N-(5-methyl-1,2-oxazol-3-yl)methylhydroxylamine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1817054-0.1g |

N-methyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]hydroxylamine |

1542909-36-3 | 0.1g |

$804.0 | 2023-09-19 | ||

| Enamine | EN300-1817054-10.0g |

N-methyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]hydroxylamine |

1542909-36-3 | 10g |

$3807.0 | 2023-05-23 | ||

| Enamine | EN300-1817054-2.5g |

N-methyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]hydroxylamine |

1542909-36-3 | 2.5g |

$1791.0 | 2023-09-19 | ||

| Enamine | EN300-1817054-0.05g |

N-methyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]hydroxylamine |

1542909-36-3 | 0.05g |

$768.0 | 2023-09-19 | ||

| Enamine | EN300-1817054-10g |

N-methyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]hydroxylamine |

1542909-36-3 | 10g |

$3929.0 | 2023-09-19 | ||

| Enamine | EN300-1817054-1.0g |

N-methyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]hydroxylamine |

1542909-36-3 | 1g |

$884.0 | 2023-05-23 | ||

| Enamine | EN300-1817054-1g |

N-methyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]hydroxylamine |

1542909-36-3 | 1g |

$914.0 | 2023-09-19 | ||

| Enamine | EN300-1817054-5g |

N-methyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]hydroxylamine |

1542909-36-3 | 5g |

$2650.0 | 2023-09-19 | ||

| Enamine | EN300-1817054-0.25g |

N-methyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]hydroxylamine |

1542909-36-3 | 0.25g |

$840.0 | 2023-09-19 | ||

| Enamine | EN300-1817054-0.5g |

N-methyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]hydroxylamine |

1542909-36-3 | 0.5g |

$877.0 | 2023-09-19 |

N-methyl-N-(5-methyl-1,2-oxazol-3-yl)methylhydroxylamine 関連文献

-

Louis Porte RSC Adv., 2014,4, 64506-64513

-

Po-I. Wang,Wojciech Pisula,Klaus Müllen,Der-Jang Liaw Polym. Chem., 2016,7, 6211-6219

-

Ayrat M. Dimiev,Ayrat Gizzatov Chem. Commun., 2013,49, 2613-2615

-

Ankita Punetha,Keith D. Green,Atefeh Garzan,Nishad Thamban Chandrika,Melisa J. Willby,Allan H. Pang,Caixia Hou,Selina Y. L. Holbrook,Kyle Krieger,James E. Posey,Tanya Parish,Oleg V. Tsodikov,Sylvie Garneau-Tsodikova RSC Med. Chem., 2021,12, 1894-1909

-

Shuo Xiong,Xudong Liu,Jian Zhou,Yi Liu,Yiping Shen,Xiaobo Yin,Jianhui Wu,Ran Tao,Yongqing Fu,Huigao Duan RSC Adv., 2020,10, 19178-19184

1542909-36-3 (N-methyl-N-(5-methyl-1,2-oxazol-3-yl)methylhydroxylamine) 関連製品

- 1213675-27-4((1S)-1-(2-ANTHRYL)-2-METHYLPROPYLAMINE)

- 1131622-26-8(3-N-Cbz-3-methylbutane-1,3-diamine)

- 357268-80-5(N'-(2-methoxyphenyl)-N-(2-methylpropyl)ethanediamide)

- 2171987-44-1(methyl 3,3-difluoro-1-(3-hydroxythian-3-yl)cyclobutane-1-carboxylate)

- 1702061-14-0(1-(pentan-2-yl)cyclobutylmethanamine)

- 2229204-22-0(1-(3-methoxy-2-methylphenyl)-2,2-dimethylcyclopropylmethanol)

- 2171300-89-1(1-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanoyl-2-methylpiperidine-4-carboxylic acid)

- 2680804-57-1(5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pyridazine-3-carboxylic acid)

- 1396706-70-9(1-(2-chlorophenyl)methyl-3-cyclopropyl-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-5-one)

- 2138221-66-4(methyl 6-tert-butyl-2-chloro-5,6,7,8-tetrahydroquinoline-4-carboxylate)

推奨される供給者

Jinta Yudi Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Amadis Chemical Company Limited

ゴールドメンバー

中国のサプライヤー

試薬

PRIBOLAB PTE.LTD

ゴールドメンバー

中国のサプライヤー

試薬

Hubei Henglvyuan Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hebei Ganmiao New material Technology Co., LTD

ゴールドメンバー

中国のサプライヤー

大量